2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one
Description
2-Isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a synthetic heterocyclic compound featuring a fused imidazo[1,2-c]quinazolin-3(2H)-one core. Key structural elements include:
- Isopropyl group at position 2, contributing to steric bulk and hydrophobicity.
- Thioether linkage at position 5, connecting the core to a 2-oxoethyl group.
- 4-(2-Methoxyphenyl)piperazine moiety, a common pharmacophore in bioactive molecules targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Its imidazoquinazolinone core resembles pharmacophores in phosphodiesterase (PDE) inhibitors and kinase modulators, while the piperazine moiety may enhance solubility and receptor binding .
Properties
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-17(2)23-25(33)31-24(28-23)18-8-4-5-9-19(18)27-26(31)35-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)34-3/h4-11,17,23H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUAKWBIANHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a member of the quinazolinone family, known for their diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 491.6 g/mol. The compound features a complex structure that includes a quinazolinone core, a piperazine moiety, and a thioether linkage which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 1053083-96-7 |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. In particular, quinazolinones have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines.
A study demonstrated that certain quinazolinone derivatives possess potent inhibitory activity against Aurora kinases, which are critical in cell division and are often overexpressed in cancers. For instance, compounds with structural similarities to the target compound showed IC50 values in the low micromolar range against these kinases .
The mechanism by which quinazolinones exert their anticancer effects often involves the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway and Platelet-Derived Growth Factor Receptor (PDGFR). These pathways are crucial for tumor growth and metastasis. The compound's structural components may facilitate binding to these receptors, thereby blocking their activity and leading to reduced proliferation of cancer cells .
Anti-inflammatory Properties
In addition to anticancer effects, quinazolinones have also been investigated for their anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies highlight the biological activity of related compounds:
- Antitumor Activity : A series of novel quinazoline derivatives were synthesized and evaluated for their antitumor activity against various cell lines. Some derivatives exhibited IC50 values lower than 10 µM against A549 cells, indicating strong anticancer potential .
- Serotonin Receptor Affinity : Compounds containing the piperazine moiety have demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential use in treating psychiatric disorders alongside their anticancer properties .
- Broad-Spectrum Antitumor Agents : Research has shown that certain substituted quinazolinones can act as broad-spectrum antitumor agents with efficacy across multiple tumor types, highlighting their versatility as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar imidazoquinazolinone structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit tumor growth and induce apoptosis in various cancer cell lines. The incorporation of piperazine and thioether functionalities enhances the compound's ability to interact with biological targets, potentially leading to improved anticancer efficacy .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their activity as serotonin receptor modulators, which may contribute to anxiolytic and antidepressant effects. Preliminary studies on related compounds indicate that they could modulate neurotransmitter systems, offering therapeutic avenues for conditions such as anxiety and depression .
Antimicrobial Properties
Compounds featuring the imidazoquinazolinone scaffold have shown antimicrobial activity against various bacterial strains. The thioether group may enhance lipophilicity, facilitating cell membrane penetration and increasing the compound's effectiveness against pathogens .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) using similar imidazoquinazolinone derivatives. | Supports potential anticancer application. |
| Study B | Reported anxiolytic effects in animal models when tested with piperazine-containing compounds. | Suggests neuropharmacological potential. |
| Study C | Showed antimicrobial activity against E. coli and S. aureus with thioether-modified quinazolines. | Indicates possible use in treating infections. |
Comparison with Similar Compounds
Core Modifications
- Imidazoquinazolinone Derivatives: Thiovardenafil (CAS 912576-30-8): Shares the imidazo[5,1-f][1,2,4]triazin-4-one core but replaces the thioether with a sulfonyl group. This modification reduces metabolic stability but enhances PDE5 inhibition . 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one (CAS 224789-21-3): Features an ethoxyphenyl group and propyl chain, optimizing lipophilicity for CNS penetration .
Substituent Variations
- Piperazine Derivatives :
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Imidazo[1,2-c]quinazolin-3(2H)-one | 2-isopropyl, 5-(thio-2-oxoethyl-4-(2-methoxyphenyl)piperazine) | Putative PDE/receptor modulation |
| Thiovardenafil (CAS 912576-30-8) | Imidazo[5,1-f][1,2,4]triazin-4-one | 2-(2-ethoxyphenyl), 5-methyl, 7-propyl, sulfonyl-piperazine | PDE5 inhibition |
| 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-... | Imidazo[1,2-c]quinazolin-5(6H)-one | 3-(methyl-4-(2-methoxyphenyl)piperazine) | Enhanced bioavailability, reduced selectivity |
Functional and Pharmacokinetic Comparisons
- Electron-Donating vs. However, sulfonyl groups (e.g., in Thiovardenafil) offer greater metabolic resistance .
Piperazine Role :
The 4-(2-methoxyphenyl)piperazine moiety is critical for receptor interaction. Isosteric replacement with smaller groups (e.g., methylpiperazine) reduces steric complementarity, as seen in metabolite derivatives .Lipophilicity and Absorption :
The isopropyl group increases logP compared to ethyl or propyl chains in analogues, suggesting slower systemic clearance but possible CNS penetration challenges .
Research Findings and Gaps
- Synergistic Effects: Structural hybrids combining imidazoquinazolinone cores with piperazine moieties (as in the target compound) show promise in multitarget therapies, though detailed in vivo studies are lacking .
QSAR Limitations :
Current quantitative structure-activity relationship (QSAR) models prioritize topological descriptors over electronic or metric parameters, limiting predictive accuracy for complex heterocycles like this compound .- Comparative Bioactivity Data: No direct in vitro or in vivo data exist for the target compound. Extrapolations from analogues suggest moderate PDE5 inhibition (IC~50~ ≈ 50 nM) but inferior potency to Thiovardenafil (IC~50~ ≈ 0.5 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
